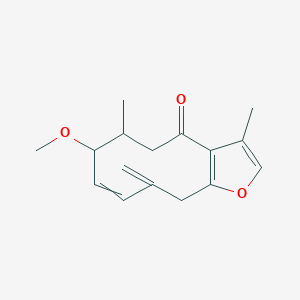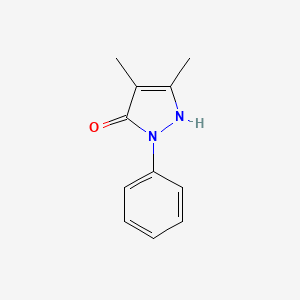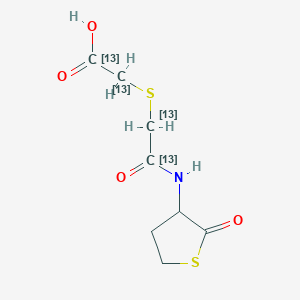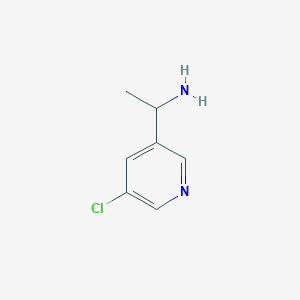
Fmoc-N-amido-PEG2-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-N-amido-PEG2-azide is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amino group and an azide group. The azide group is known for its reactivity in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This compound is widely used in various fields, including chemistry, biology, and medicine, due to its versatility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-amido-PEG2-azide typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected amino group is then linked to a PEG chain, usually through a carbamate linkage.
Azidation: The terminal hydroxyl group of the PEG chain is converted to an azide group using reagents such as sodium azide under appropriate conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. Custom synthesis and cGMP manufacturing practices are often employed to meet the specific requirements of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-N-amido-PEG2-azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with terminal alkynes in the presence of copper catalysts to form triazoles.
Deprotection: The Fmoc group can be removed under basic conditions to expose the free amino group for further reactions.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper(I) catalysts and alkyne-containing molecules.
Fmoc Deprotection: Typically involves the use of piperidine in a suitable solvent.
Major Products
Triazoles: Formed from the reaction of the azide group with alkynes.
Free Amines: Obtained after the removal of the Fmoc protecting group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-N-amido-PEG2-azide is used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras). It facilitates the connection of different functional groups and enhances solubility in aqueous media .
Biology and Medicine
In biological and medical research, this compound is used in the development of drug delivery systems, imaging agents, and bioconjugates. Its ability to form stable triazole linkages makes it valuable in the synthesis of biocompatible materials .
Industry
In the industrial sector, this compound is employed in the production of hydrogels, coatings, and other materials that require precise functionalization and high stability.
Wirkmechanismus
The primary mechanism of action of Fmoc-N-amido-PEG2-azide involves its participation in click chemistry reactions. The azide group reacts with alkynes to form triazoles, which are stable and biocompatible. This reaction is highly specific and efficient, making it suitable for various applications in drug development, material science, and biotechnology .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-N-amido-PEG3-azide: Similar structure but with a longer PEG chain.
Fmoc-N-amido-PEG4-amine: Contains an amine group instead of an azide.
Fmoc-N-amido-PEG12-acid: Contains a terminal carboxylic acid group.
Uniqueness
Fmoc-N-amido-PEG2-azide is unique due to its balanced PEG chain length, which provides optimal solubility and reactivity. The presence of both Fmoc and azide groups allows for versatile applications in click chemistry and bioconjugation .
Eigenschaften
Molekularformel |
C21H24N4O4 |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C21H24N4O4/c22-25-24-10-12-28-14-13-27-11-9-23-21(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26) |
InChI-Schlüssel |
BCIGBOVTJXUUNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide](/img/structure/B12431999.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432034.png)

![2-[(4S,8S,9S,13R)-4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid](/img/structure/B12432037.png)

![4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12432049.png)
![(4R)-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12432053.png)

amine](/img/structure/B12432057.png)
![(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B12432060.png)



